Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with a unique structure characterized by a cyclopropane ring substituted with a formyl group and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of ethyl diazoacetate with a suitable alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent formylation and esterification steps are carried out under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate: Similar ester functionality but with a different ring structure.
Ethyl (1S,3R,4R,5R)-3,4-bis{[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]oxy}-1,5-dihydroxycyclohexanecarboxylate: Contains multiple hydroxyl and ester groups with a more complex structure.
Uniqueness
Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel compounds with unique properties .
Properties
CAS No. |
38692-38-5 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-4-12-8(11)7-6(5-10)9(7,2)3/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
ZFZXRNVTYVRULM-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](C1(C)C)C=O |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=O |
Origin of Product |
United States |
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